molecular formula C12H19Cl2FN2 B13457532 (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride

Cat. No.: B13457532
M. Wt: 281.19 g/mol
InChI Key: JWNJIUMZUCSDEX-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules

Properties

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride

InChI

InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

JWNJIUMZUCSDEX-XRIOVQLTSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 3-methylpiperazine.

    Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 3-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine.

    Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Reactor Design: Using reactors that allow for efficient mixing and temperature control.

    Purification: Employing crystallization or recrystallization methods to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring structure allows for flexibility and interaction with multiple binding sites, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.

    [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: Another compound with a similar piperazine structure.

Uniqueness

(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.